Propargyl-PEG4-NHS ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

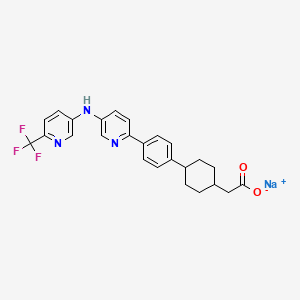

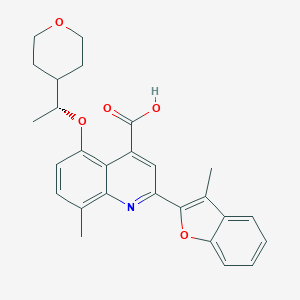

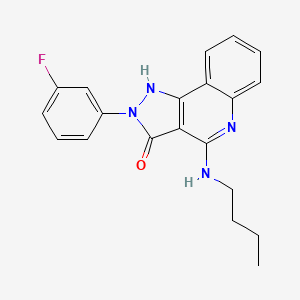

El éster de Propargil-PEG4-NHS es un compuesto químico ampliamente utilizado en bioconjugación y química clic. Es un enlazador de polietilenglicol (PEG) no escindido de 4 unidades que contiene un grupo alquino, que puede sufrir una cicloadición de azida-alquino catalizada por cobre (CuAAC) con moléculas que contienen grupos azida . Este compuesto es particularmente útil en la síntesis de conjugados de anticuerpo-fármaco (ADC) y otros bioconjugados .

Mecanismo De Acción

El mecanismo de acción del éster de Propargil-PEG4-NHS implica la formación de enlaces amida estables a través de sustitución nucleofílica y la creación de triazoles a través de CuAAC. El grupo éster NHS reacciona con aminas primarias, mientras que el grupo alquino experimenta una cicloadición con azidas . Estas reacciones permiten la conjugación de varias moléculas, mejorando su funcionalidad y estabilidad .

Análisis Bioquímico

Biochemical Properties

Propargyl-PEG4-NHS ester plays a significant role in biochemical reactions. It reacts with primary amines (NH2) on the macromolecule very readily at pH 7-9 to form a stable, irreversible amide bond . This property allows it to interact with various enzymes, proteins, and other biomolecules, facilitating the formation of ADCs.

Molecular Mechanism

At the molecular level, this compound exerts its effects through its Alkyne group, which can undergo CuAAc with molecules containing Azide groups . This reaction forms a stable triazole ring, enabling the attachment of various drugs to antibodies. The resulting ADC can then interact with target cells, potentially leading to changes in gene expression, enzyme activity, and other molecular processes.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del éster de Propargil-PEG4-NHS típicamente implica la reacción del alcohol propargílico con PEG4 y N-hidroxisuccinimida (NHS) en presencia de un agente de acoplamiento como diciclohexilcarbodiimida (DCC) o N,N’-diisopropilcarbodiimida (DIC). La reacción se lleva a cabo en condiciones anhidras para evitar la hidrólisis del éster NHS .

Métodos de producción industrial

La producción industrial del éster de Propargil-PEG4-NHS sigue rutas sintéticas similares, pero a mayor escala. El proceso implica pasos de purificación rigurosos, incluyendo cromatografía en columna y recristalización, para asegurar una alta pureza y rendimiento .

Análisis De Reacciones Químicas

Tipos de reacciones

El éster de Propargil-PEG4-NHS experimenta principalmente reacciones de sustitución nucleofílica. El grupo éster NHS reacciona fácilmente con aminas primarias para formar enlaces amida estables . Además, el grupo alquino puede participar en reacciones de química clic, específicamente CuAAC, para formar triazoles .

Reactivos y condiciones comunes

Sustitución nucleofílica: Aminas primarias (por ejemplo, residuos de lisina en proteínas) en un rango de pH de 7-9.

Química clic: Moléculas que contienen azida en presencia de catalizadores de cobre(I).

Principales productos formados

Enlaces amida: Formados a partir de la reacción con aminas primarias.

Triazoles: Formados a partir de la reacción CuAAC con azidas.

Aplicaciones Científicas De Investigación

El éster de Propargil-PEG4-NHS tiene una amplia gama de aplicaciones en la investigación científica:

Química: Utilizado en la síntesis de moléculas complejas a través de la química clic.

Biología: Facilita el etiquetado y la modificación de biomoléculas, como proteínas y péptidos.

Industria: Employed in the production of bioconjugates and functionalized surfaces.

Comparación Con Compuestos Similares

Compuestos similares

Éster de Azido-PEG4-NHS: Contiene un grupo azida en lugar de un grupo alquino, utilizado en aplicaciones de bioconjugación similares.

Éster de Mal-PEG4-NHS: Contiene un grupo maleimida, que reacciona con tioles en lugar de azidas.

Éster de Fmoc-PEG4-NHS: Contiene un grupo fluorenilmetoxocarbonilo (Fmoc), utilizado para la síntesis de péptidos.

Unicidad

El éster de Propargil-PEG4-NHS es único debido a su grupo alquino, que permite reacciones CuAAC, lo que lo hace altamente versátil para aplicaciones de química clic . Esto lo distingue de otros ésteres de PEG-NHS que pueden no participar en reacciones tan específicas .

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO8/c1-2-6-21-8-10-23-12-13-24-11-9-22-7-5-16(20)25-17-14(18)3-4-15(17)19/h1H,3-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRIZGOGILWMGRU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,2S,8R,9S,11S,13S,14S,15R,19S)-13,14,19-trihydroxy-16,16-dimethyl-6-methylidene-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-7-one](/img/structure/B610166.png)

![5-[4,6-bis[(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl]-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine](/img/structure/B610183.png)